Bis[7,8,8,8-tetradeuterio-7-(trideuteriomethyl)octyl] cyclohexane-1,2-dicarboxylate
Description
Bis[7,8,8,8-tetradeuterio-7-(trideuteriomethyl)octyl] cyclohexane-1,2-dicarboxylate is a deuterated derivative of bis(7-methyloctyl) cyclohexane-1,2-dicarboxylate (CAS 166412-78-8). The compound features deuterium atoms replacing hydrogen at specific positions:
- 7,8,8,8-tetradeuterio: Four deuterium atoms on carbons 7 and 8 of the octyl chain.
- Trideuteriomethyl: Three deuterium atoms on the methyl group attached to carbon 5.
This isotopic substitution enhances molecular stability and alters spectroscopic properties, making it valuable in nuclear magnetic resonance (NMR) studies and pharmaceutical research where isotopic labeling is critical.
Properties
Molecular Formula |
C26H48O4 |
|---|---|
Molecular Weight |
438.7 g/mol |
IUPAC Name |
bis[7,8,8,8-tetradeuterio-7-(trideuteriomethyl)octyl] cyclohexane-1,2-dicarboxylate |
InChI |
InChI=1S/C26H48O4/c1-21(2)15-9-5-7-13-19-29-25(27)23-17-11-12-18-24(23)26(28)30-20-14-8-6-10-16-22(3)4/h21-24H,5-20H2,1-4H3/i1D3,2D3,3D3,4D3,21D,22D |
InChI Key |
HORIEOQXBKUKGQ-SBDCHPNCSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(CCCCCCOC(=O)C1CCCCC1C(=O)OCCCCCCC([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)CCCCCCOC(=O)C1CCCCC1C(=O)OCCCCCCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[7,8,8,8-tetradeuterio-7-(trideuteriomethyl)octyl] cyclohexane-1,2-dicarboxylate typically involves the deuteration of the corresponding non-deuterated compound. This process can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions often require elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterium gas safely. The production process must ensure high purity and yield, which can be achieved through careful control of reaction parameters and purification steps.
Chemical Reactions Analysis
Types of Reactions
Bis[7,8,8,8-tetradeuterio-7-(trideuteriomethyl)octyl] cyclohexane-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The deuterium atoms can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include deuterated carboxylic acids, alcohols, and substituted derivatives, which retain the deuterium atoms in their structure.
Scientific Research Applications
Bis[7,8,8,8-tetradeuterio-7-(trideuteriomethyl)octyl] cyclohexane-1,2-dicarboxylate has several scientific research applications:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to track the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in improving the pharmacokinetic properties of therapeutic agents.
Industry: Utilized in the production of deuterated materials for specialized applications, such as in nuclear magnetic resonance (NMR) spectroscopy.
Mechanism of Action
The mechanism of action of Bis[7,8,8,8-tetradeuterio-7-(trideuteriomethyl)octyl] cyclohexane-1,2-dicarboxylate involves the incorporation of deuterium atoms into the molecular structure, which can alter the compound’s physical and chemical properties. The presence of deuterium can affect reaction kinetics, stability, and interactions with other molecules. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physical Properties
The following table compares key properties of the target compound with analogous esters:
^a Estimated based on non-deuterated analog; experimental validation required.
Key Observations:
- Molar Mass: Deuterium substitution increases molar mass by ~14 g/mol compared to the non-deuterated form.
- Density : Higher density in the deuterated compound aligns with isotopic mass effects.
- Branching Effects : Diisobutyl and dimethyl analogs exhibit lower hydrophobicity due to shorter chains, whereas the 7-methyloctyl derivatives are more lipophilic.
Research Findings and Industrial Relevance
- Pharmaceuticals: The non-deuterated form is a key intermediate in prodrug synthesis, while the deuterated variant improves drug half-life in deuterated active pharmaceutical ingredients (APIs) .
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